Ethyl 5-amino-2-(methylthio)benzoate
Description
Ethyl 5-amino-2-(methylthio)benzoate is a substituted benzoate ester featuring an amino group at the 5-position and a methylthio (-SMe) group at the 2-position of the benzene ring. The ester group enhances solubility in organic solvents, while the electron-donating amino and thioether groups may influence reactivity in electrophilic substitution or coupling reactions.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 5-amino-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
OFDHAWYTPYRQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(methylsulfanyl)benzoate typically involves the esterification of 5-amino-2-(methylsulfanyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl 5-amino-2-(methylsulfanyl)benzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-(methylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 5-amino-2-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-(methylsulfanyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to a biological response. The amino and methylsulfanyl groups can play crucial roles in binding to molecular targets and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between Ethyl 5-amino-2-(methylthio)benzoate and related compounds from the evidence:
Key Observations:
- Synthetic Flexibility : Unlike benzimidazole () or thiazole derivatives (), the target lacks a fused heterocyclic core, simplifying functionalization at the benzene ring.
- Ester Group Impact : Ethyl esters (Target, ) generally offer better hydrolytic stability compared to methyl esters (), which could influence bioavailability in drug design contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
